![molecular formula C29H42O10 B1254384 Ajugamarin B1](/img/structure/B1254384.png)
Ajugamarin B1
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Overview
Description
Ajugamarin B1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is a diterpene lactone, an acetate ester, a butenolide and a spiro-epoxide.
Scientific Research Applications
Anticancer Activity
Ajugamarin B1, isolated from Ajuga decumbens Thunb., exhibits potent in vitro anticancer activity. In a study by Olatunde et al. (2022), Ajugamarin B1 showed significant effectiveness against A549 cell lines (lung carcinoma) and Hela cell lines (cervical cancer), indicating its potential as a lead compound for developing anticancer agents Olatunde, Yong, & Lu, 2022.
Modulation of Supportive Processes for Cancer Cell Development
The biologically active extracts from various Ajuga species, including those containing compounds like Ajugamarin B1, have shown to modulate supportive processes for cancer cell development. Rauca et al. (2019) found that these extracts exert a cytostatic effect by inhibiting key molecules involved in the inflammatory response and modulating oxidative stress in cancer cell lines Rauca, Vlase, Casian, Sesarman, Gheldiu, Mocan, Banciu, & Toiu, 2019.
Anti-Inflammatory Activity
Ajuga species, including those containing Ajugamarin B1, have demonstrated anti-inflammatory activities. Toiu et al. (2019) reported that Ajuga species extracts show promising results in reducing oxidative stress and inflammation in vivo, supporting their use in anti-inflammatory herbal preparations Toiu, Mocan, Vlase, Pârvu, Vodnar, Gheldiu, Moldovan, & Oniga, 2019.
Neuroprotective Uses
Ajuga species, including compounds like Ajugamarin B1, have potential neuroprotective uses. A study by Movahhedin et al. (2016) explored the antidiabetic, anti-Alzheimer's, skin-protective, and antioxidant activities of Ajuga chamaecistus, indicating the versatility of these compounds in various therapeutic applications Movahhedin, Zengin, Bahadori, Sarikurkcu, Bahadori, & Dinparast, 2016.
Antidiabetic Properties
Research has also highlighted the antidiabetic properties of Ajuga species. Wang et al. (2017) found that phytoecdysteroids from Ajuga iva, potentially including Ajugamarin B1, exhibit a protective effect against diabetes in experimental models Wang, Jin, Zheng, Xia, Cai, & Ni, 2017.
properties
Product Name |
Ajugamarin B1 |
---|---|
Molecular Formula |
C29H42O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H42O10/c1-7-16(2)26(34)39-22-8-9-28(14-37-28)29(15-36-18(4)30)23(38-19(5)31)10-17(3)27(6,25(22)29)12-21(32)20-11-24(33)35-13-20/h11,16-17,21-23,25,32H,7-10,12-15H2,1-6H3/t16-,17+,21-,22+,23-,25+,27-,28-,29+/m0/s1 |
InChI Key |
BRIXIZXUQQCUIP-PVHCJARNSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)O)COC(=O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)O)COC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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